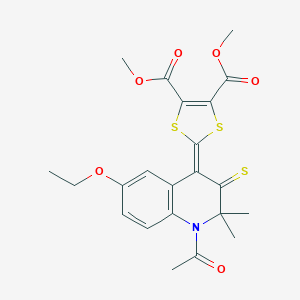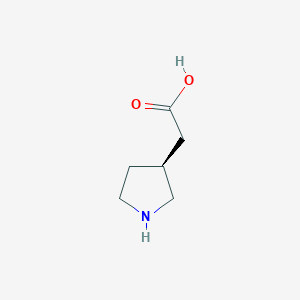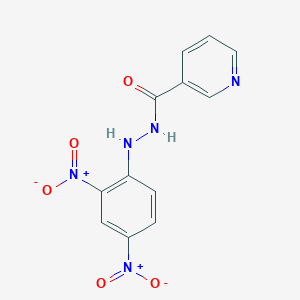
N-(2-fluorophenyl)-2-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-methylpentanamide, commonly known as NFP, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder with a molecular formula of C12H17FNO and a molecular weight of 209.27 g/mol. NFP is widely used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of NFP is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain and nervous system. It has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety, mood, and pain perception. NFP has also been shown to inhibit the activity of certain enzymes and receptors that are involved in the inflammatory response.
Biochemical and Physiological Effects
NFP has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, and to have anticonvulsant properties. NFP has also been shown to have anxiolytic effects, reducing anxiety and promoting relaxation. It has been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
NFP has several advantages for use in lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. It has been shown to have low toxicity and a favorable safety profile, making it a safe and effective candidate for use in animal studies. However, NFP has some limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain applications.
Orientations Futures
There are several potential future directions for research on NFP. One area of interest is the development of new therapeutic applications for NFP, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is the development of new diagnostic tools for the detection of cancer and other abnormal cells in the body. Further research is also needed to better understand the mechanism of action of NFP and to identify potential side effects and safety concerns.
Méthodes De Synthèse
NFP can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 2-bromo-2-methylpentanoyl chloride in the presence of a base. The resulting intermediate is then treated with an amine to form NFP. The synthesis of NFP is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
NFP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and disorders. NFP has also been studied for its potential use as a diagnostic tool for detecting cancer cells and other abnormal cells in the body.
Propriétés
Numéro CAS |
6173-96-2 |
|---|---|
Nom du produit |
N-(2-fluorophenyl)-2-methylpentanamide |
Formule moléculaire |
C12H16FNO |
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-methylpentanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-6-9(2)12(15)14-11-8-5-4-7-10(11)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) |
Clé InChI |
DVDNTZYKBWMPNM-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1F |
SMILES canonique |
CCCC(C)C(=O)NC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
